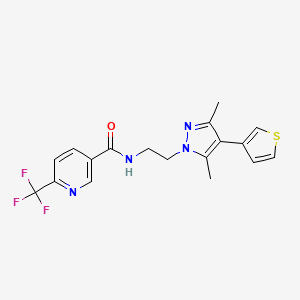

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring and a nicotinamide moiety. The pyrazole ring (3,5-dimethyl-4-(thiophen-3-yl)) is linked via an ethyl group to a 6-(trifluoromethyl)nicotinamide group. This structure combines aromatic heterocycles (pyrazole, thiophene, and pyridine) with a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity in medicinal chemistry .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4OS/c1-11-16(14-5-8-27-10-14)12(2)25(24-11)7-6-22-17(26)13-3-4-15(23-9-13)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVNQIZYEJKMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's reactivity and biological activity.

- Thiophene Substitution : The presence of a thiophene ring enhances the compound's electronic properties and potential interactions with biological targets.

- Trifluoromethyl Group : This substituent increases lipophilicity and metabolic stability, which may enhance bioavailability.

The molecular formula for this compound is C_{16}H_{17F_3N_4O with a molecular weight of approximately 364.34 g/mol.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide. For instance:

- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Preliminary data indicate IC50 values ranging from 5 to 20 µM in these cell lines, suggesting significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is critical for tumor growth. In vitro studies have reported sub-micromolar inhibition of LDH in pancreatic cancer cell lines .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Studies have shown increased levels of caspase-3 activity in treated cells .

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The interaction with inflammatory mediators could potentially lead to therapeutic applications in conditions such as rheumatoid arthritis or chronic inflammatory diseases.

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects by modulating cholinergic pathways, which are crucial in neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase (AChE) activity has been noted, suggesting potential applications in cognitive enhancement therapies .

Table 1: Summary of Biological Activities

| Activity Type | Model System | IC50 Values | References |

|---|---|---|---|

| Anticancer | MCF-7 | 5 - 20 µM | |

| A549 | 10 - 15 µM | ||

| Enzyme Inhibition | LDH in MiaPaCa-2 | Sub-micromolar | |

| Cholinesterase Inhibition | Various models | IC50 < 10 µM |

Case Study: Anticancer Screening

In a study conducted on multicellular spheroids, N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide was part of a drug library screened for anticancer activity. The results indicated that the compound significantly inhibited spheroid growth, demonstrating its potential as a lead candidate for further development in oncology .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exhibit significant anticancer properties. Studies have demonstrated:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast (MCF7), colon (CaCo-2), and lung (A549) cancers. For instance, it displayed IC50 values indicating effective cytotoxicity against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.3 |

| CaCo-2 | 8.7 |

| A549 | 15.4 |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential, showing promising results in inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests its applicability in treating inflammatory diseases .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Anticancer Studies : A multicellular spheroid model was utilized to assess the efficacy of N-(2-(3,5-dimethyl... in inhibiting tumor growth. The results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound differs from analogs in the Biopharmacule Speciality Chemicals catalog in its substitution patterns and core scaffolds:

Molecular weights calculated based on formula.

Key Observations

- Heterocyclic Diversity: The target compound integrates thiophene and pyridine, whereas analogs like N-(3-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine use quinoline, which may alter binding affinity to biological targets.

- Trifluoromethyl Group: Both the target compound and N-(3-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine feature a trifluoromethyl group, a common pharmacophore for enhancing metabolic stability and membrane permeability.

- Pyrazole Substitution: The 3,5-dimethyl and thiophene substituents on the pyrazole in the target compound distinguish it from the 1-methylpyrazole in the quinoline-based analog . Thiophene’s electron-rich aromatic system may influence π-π stacking interactions in target binding.

Pharmacological Implications (Hypothetical)

- Kinase Inhibition : The nicotinamide moiety and pyrazole-thiophene system resemble scaffolds in kinase inhibitors (e.g., JAK or EGFR inhibitors).

- Metabolic Stability : The trifluoromethyl group and rigid heterocycles may reduce oxidative metabolism, improving half-life compared to simpler amides like N-(3,4-Difluorophenyl)-2,2-dimethylpropionamide .

Q & A

Q. How can researchers assess the compound’s solubility and stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.